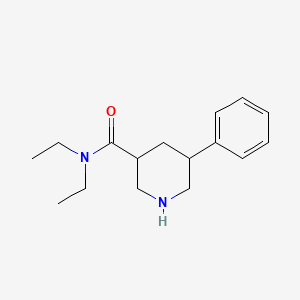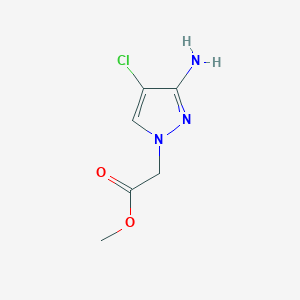![molecular formula C26H20Cl2N4O4S B13061097 5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-587101 is a potent and orally active antagonist of leukocyte function-associated antigen-1 (LFA-1)The main ligand of LFA-1 is intercellular adhesion molecule-1 (ICAM-1), and the LFA-1/ICAM interaction stimulates signaling pathways that influence T cell differentiation .
Méthodes De Préparation
BMS-587101 is a spirocyclic hydantoin compound. The synthesis of hydantoins, including BMS-587101, involves various methods such as the Bucherer-Bergs reaction, the use of isocyanates and formation of urea derivatives, and metal-catalyzed procedures . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity while maintaining environmentally friendly procedures .
Analyse Des Réactions Chimiques
BMS-587101 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
BMS-587101 has several scientific research applications, particularly in the fields of immunology and inflammation. It has been shown to effectively inhibit LFA-1 mediated T-cell proliferation and adhesion in vitro. In vivo, BMS-587101 has demonstrated efficacy in models of inflammation, such as the mouse ovalbumin-induced lung inflammation model and models of arthritis .
Mécanisme D'action
BMS-587101 exerts its effects by antagonizing LFA-1, thereby inhibiting the interaction between LFA-1 and ICAM-1. This inhibition disrupts the signaling pathways that influence T cell differentiation and activation. By blocking LFA-1/ICAM-1 interactions, BMS-587101 reduces T cell proliferation, adhesion, and cytokine production, leading to decreased inflammation and immune response .
Comparaison Avec Des Composés Similaires
BMS-587101 is compared with other LFA-1 antagonists, such as BMS-688521, which is another spirocyclic hydantoin compound. BMS-688521 shows a 4- to 8-fold improvement in human in vitro potency compared to BMS-587101 due to additional structural modifications . Other similar compounds include various small-molecule LFA-1 antagonists that have been developed to target the same pathway, but BMS-587101 is unique in its specific efficacy and oral bioavailability .
Propriétés
Formule moléculaire |
C26H20Cl2N4O4S |
|---|---|
Poids moléculaire |
555.4 g/mol |
Nom IUPAC |
5-[[(5R,9S)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]methyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C26H20Cl2N4O4S/c1-30-25(36)32(20-8-18(27)7-19(28)9-20)24(35)26(30)14-31(11-21-6-17(13-37-21)23(33)34)12-22(26)16-4-2-15(10-29)3-5-16/h2-9,13,22H,11-12,14H2,1H3,(H,33,34)/t22-,26+/m1/s1 |
Clé InChI |
NXNKJLOEGWSJGI-GJZUVCINSA-N |
SMILES isomérique |
CN1C(=O)N(C(=O)[C@@]12CN(C[C@@H]2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl |
SMILES canonique |
CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)
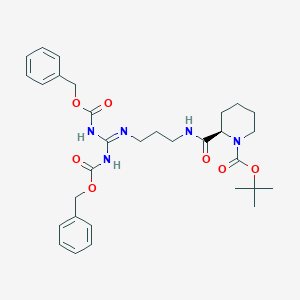
![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)
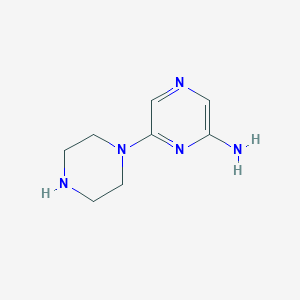
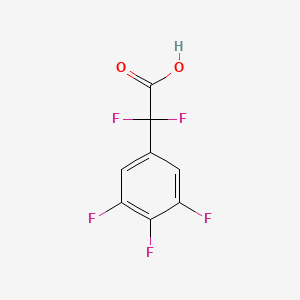

![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)


